molecular formula C15H16FNO2 B1438099 (5-Fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine CAS No. 1039960-60-5

(5-Fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine

Cat. No.: B1438099
CAS No.: 1039960-60-5
M. Wt: 261.29 g/mol
InChI Key: NNHAEUSIHKMPTF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with 3-methoxyphenylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(5-Fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluoro and methoxy groups can influence its binding affinity and selectivity towards these targets, potentially modulating biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (5-Fluoro-2-methoxyphenyl)(3-trifluoromethylphenyl)methanamine
  • (5-Fluoro-2-methoxyphenyl)(3-chlorophenyl)methanamine
  • (5-Fluoro-2-methoxyphenyl)(3-bromophenyl)methanamine

Uniqueness

(5-Fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine is unique due to the specific combination of fluoro and methoxy groups, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

(5-fluoro-2-methoxyphenyl)-(3-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c1-18-12-5-3-4-10(8-12)15(17)13-9-11(16)6-7-14(13)19-2/h3-9,15H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHAEUSIHKMPTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(C2=CC(=CC=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine

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